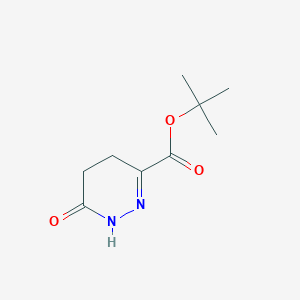

tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

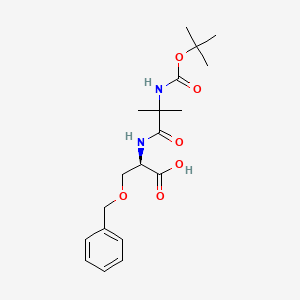

“tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate” is a chemical compound that falls under the category of esters . It has a CAS Number of 434331-85-8 . The molecular formula of this compound is C9 H14 N2 O3 and it has a molecular weight of 198.222 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate” consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact spatial configuration of these atoms and their bonds would require more specific information or computational chemistry tools to determine.Physical And Chemical Properties Analysis

The compound “tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate” has a molecular weight of 198.222 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

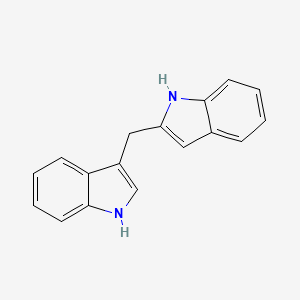

The compound can be used in the synthesis of novel heterocyclic compounds. For instance, it has been used in the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This has led to a series of structurally novel derivatives, which are of synthetic importance for current medicinal chemistry needs .

Biological Activity Enhancement

The introduction of a tert-butyl group into some heterocycles, including “tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate”, substantially enhances their biological activity . For example, it has been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Lipophilicity Increase

Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This property can be exploited in the design of drugs and other bioactive compounds.

Synthesis of Bifunctional Compounds

The compound has been used in the synthesis of previously unknown bifunctional compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These compounds and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Expanding Drug-like Chemical Space

The compound can be used to expand drug-like chemical space and diversity. For instance, 2,6-diazaspiro[3.3]heptanes have recently drawn significant interest in the pharmaceutical system as a structural surrogate for the piperazine ring . The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides the potential for expanding drug-like chemical space and diversity .

Resistance to Hydrolysis in GI Tissue

The tert-butyl ester of the compound has been found to be resistant to hydrolysis in gastrointestinal (GI) tissue . This property could be useful in the design of prodrugs and other compounds intended for oral administration.

Propriétés

IUPAC Name |

tert-butyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWLBZZSHAXTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NNC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)